molecular formula C25H20FN3O2S2 B11306622 2-[(2-fluorobenzyl)sulfanyl]-N-(3-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

2-[(2-fluorobenzyl)sulfanyl]-N-(3-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11306622
M. Wt: 477.6 g/mol
InChI Key: JARMNWZYLCCLIS-UHFFFAOYSA-N
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Description

2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHOXYPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C25H20FN3O2S2. This compound is characterized by the presence of fluorophenyl, methoxyphenyl, and phenylsulfanyl groups attached to a pyrimidine core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHOXYPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrimidine core and the subsequent attachment of the substituent groups. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and high functional group tolerance . Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHOXYPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups can enhance binding affinity to these targets, while the pyrimidine core provides a stable framework for these interactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituent groups. For example:

These compounds share a similar pyrimidine core but differ in the position and nature of the substituent groups, which can affect their chemical properties and applications. The uniqueness of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHOXYPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H20FN3O2S2

Molecular Weight

477.6 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)-5-phenylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C25H20FN3O2S2/c1-31-19-10-7-9-18(14-19)28-24(30)23-22(33-20-11-3-2-4-12-20)15-27-25(29-23)32-16-17-8-5-6-13-21(17)26/h2-15H,16H2,1H3,(H,28,30)

InChI Key

JARMNWZYLCCLIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=NC(=NC=C2SC3=CC=CC=C3)SCC4=CC=CC=C4F

Origin of Product

United States

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